3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted at positions 2, 3, and 4. The 2-position bears a hydrazonoyl group linked to a 4-nitrophenyl moiety, while the 3- and 5-positions are occupied by chlorine and a trifluoromethyl group, respectively. This structure combines electron-withdrawing groups (Cl, CF₃, NO₂) that significantly influence its electronic properties and reactivity.
Properties
IUPAC Name |
(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(4-nitrophenyl)methylidene]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N4O2/c14-10-5-8(13(15,16)17)6-19-12(10)11(20-18)7-1-3-9(4-2-7)21(22)23/h1-6H,18H2/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCIESJDAALVFR-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NN)C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\N)/C2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent functionalization with the nitrophenyl and hydrazonoyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing organoboron reagents and palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Effects and Electronic Properties
The compound’s trifluoromethyl and nitro groups are strong electron-withdrawing substituents, which polarize the pyridine ring and enhance electrophilic reactivity. Similar derivatives, such as 3-chloro-2-(4-((trifluoromethyl)sulfonyl)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (), exhibit comparable electronic effects due to the trifluoromethoxy and sulfonyl groups, as evidenced by their downfield shifts in ¹H NMR (e.g., δ 9.02 ppm for aromatic protons) . The nitro group in the target compound likely exerts a stronger electron-withdrawing effect (Hammett σ ≈ 1.27) compared to methoxy (σ ≈ 0.12) or chloro (σ ≈ 0.23) substituents in analogs like 3-chloro-2-(4-((3-chloro-4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine () .
Physical and Spectroscopic Properties
The target compound’s predicted ¹H NMR shifts align with hydrazonoyl derivatives (e.g., SC06 in ), where aromatic protons resonate between δ 8.5–9.5 ppm. The trifluoromethyl group’s deshielding effect is consistent across analogs, as seen in 3-chloro-2-(trifluoromethyl)pyridine (δ 8.41 ppm, ) .
Stability and Reactivity
In contrast, compounds like 3-chloro-2-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine () prioritize steric stabilization via cyclic amines, which may reduce reactivity .
Biological Activity
The compound 3-chloro-2-[(4-nitrophenyl)methanehydrazonoyl]-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and its structure features both chloro and trifluoromethyl groups, which are known to influence biological activity significantly.
Antibacterial Activity
Several studies have investigated the antibacterial properties of similar pyridine derivatives. The presence of trifluoromethyl groups has been shown to enhance the antimicrobial efficacy of compounds. For instance, derivatives with trifluoromethyl substitutions demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 4.88 µg/mL |
| Compound B | S. aureus | 8.50 µg/mL |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various studies. Compounds with similar structures have shown promising results against multiple human cancer cell lines, such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). For example, a related compound exhibited IC50 values lower than that of standard chemotherapeutics like Doxorubicin .
Table 2: Anticancer Activity Against Human Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | A549 | 22.4 |
| Compound D | HCT116 | 17.8 |
| This compound | TBD | TBD |
The mechanism by which this compound exerts its biological activity is believed to involve the inhibition of key enzymes associated with cell proliferation and survival. Molecular docking studies suggest that the trifluoromethyl group enhances binding affinity to target proteins involved in cancer pathways, thereby inhibiting tumor growth .
Case Studies
- Study on Antibacterial Efficacy : A recent study synthesized a series of trifluoromethyl-substituted pyridines and tested their antibacterial properties against resistant strains. The results indicated that compounds with similar structural features to this compound had significant antibacterial effects, with some achieving MIC values comparable to established antibiotics .
- Anticancer Screening : In another research project, a library of pyridine derivatives was screened for anticancer activity against various cell lines. The study found that compounds with the nitrophenyl moiety exhibited enhanced cytotoxicity due to their ability to induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
